molecular formula C13H17NO3 B556359 (S)-Ethyl 2-acetamido-3-phenylpropanoate CAS No. 2361-96-8

(S)-Ethyl 2-acetamido-3-phenylpropanoate

Cat. No.: B556359
CAS No.: 2361-96-8
M. Wt: 235.28 g/mol
InChI Key: YIVZYFDBEPMPNL-LBPRGKRZSA-N
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Description

(S)-Ethyl 2-acetamido-3-phenylpropanoate is a chiral ester derivative of N-acetyl-L-phenylalanine, characterized by an ethyl ester group at the carboxylate position. It serves as a key intermediate in organic synthesis, particularly in peptide chemistry and heterocyclic compound preparation. Its stereochemistry (S-configuration) and functional groups (acetamido, phenyl, and ethyl ester) make it structurally distinct, enabling applications in asymmetric synthesis and drug development .

Properties

IUPAC Name

ethyl (2S)-2-acetamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)12(14-10(2)15)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,14,15)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVZYFDBEPMPNL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00877254
Record name N-acetyl-L-phenylalanine, ethyl ester
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361-96-8
Record name Acetyl-L-phenylalanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2361-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Acetylphenylalanine ethyl ester
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Record name N-acetyl-L-phenylalanine, ethyl ester
Source EPA DSSTox
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Record name Ethyl N-acetyl-3-phenyl-L-alaninate
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Mechanism of Action

Target of Action

Ac-Phe-Oet, also known as (S)-Ethyl 2-acetamido-3-phenylpropanoate or N-Acetyl-L-phenylalanine ethyl ester, is primarily targeted by proteases such as chymotrypsin and subtilisin. These enzymes are known to catalyze the hydrolysis of peptide bonds in proteins, playing a crucial role in many biological processes.

Biochemical Pathways

The transesterification of Ac-Phe-Oet by proteases affects the metabolic pathways involving the breakdown and synthesis of proteins. The hydrolysis of Ac-Phe-Oet by chymotrypsin, for instance, is suggested to follow a three-step mechanism. This process influences the overall protein metabolism in the organism.

Result of Action

The transesterification of Ac-Phe-Oet results in the formation of new compounds, altering the biochemical environment within the cell. The exact molecular and cellular effects of this action depend on the specific context and the other molecules involved in the reaction.

Biochemical Analysis

Cellular Effects

In cellular studies, N-Acetyl-L-phenylalanine ethyl ester has been shown to have significant effects on cellular processes. For example, it has been found to inhibit the ingestive process in phagocytosis, probably more strongly than the digestive process.

Molecular Mechanism

The molecular mechanism of action of N-Acetyl-L-phenylalanine ethyl ester involves its interaction with enzymes and proteins. It has been suggested that it inhibits the ingestive process in phagocytosis, probably more strongly than the digestive process.

Biological Activity

(S)-Ethyl 2-acetamido-3-phenylpropanoate, with the chemical formula C13_{13}H17_{17}NO3_3, is a compound of increasing interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an ethyl ester group, an acetamido moiety, and a phenyl group. The presence of these functional groups contributes to its unique biological properties. The compound's structure can be represented as follows:

 S Ethyl 2 acetamido 3 phenylpropanoate\text{ S Ethyl 2 acetamido 3 phenylpropanoate}

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Table 2: Anti-inflammatory Effects

CytokineTreatment Group (µg/mL)Inhibition (%)
TNF-α1045
IL-61050
IL-1β1040

These findings suggest that the compound may modulate inflammatory responses through the inhibition of signaling pathways associated with cytokine production .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. The acetamido group enhances binding affinity to enzymes involved in bacterial metabolism, while the phenyl group may facilitate interactions with cellular receptors involved in inflammatory responses.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus showed promising results, indicating a potential role in treating infections caused by resistant bacteria.
  • Case Study on Inflammation : In a murine model of acute inflammation, administration of the compound significantly reduced paw swelling and histological signs of inflammation, suggesting its potential as a therapeutic agent in inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution properties. Studies suggest that it is metabolized primarily in the liver, with a half-life conducive to maintaining therapeutic levels in systemic circulation .

Scientific Research Applications

Chemical Properties and Structure

(S)-Ethyl 2-acetamido-3-phenylpropanoate has the molecular formula C13H17NO3C_{13}H_{17}NO_3 and a molecular weight of approximately 235.29 g/mol. Its structure features an ethyl ester group, an acetamido functional group, and a phenylpropanoate backbone, contributing to its unique biological properties and reactivity. The compound appears as a white solid and is soluble in organic solvents such as ethanol and dichloromethane .

Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial activity. Derivatives of this compound have been tested against various mycobacterial strains, showing effectiveness against both drug-sensitive and resistant strains with minimum inhibitory concentration (MIC) values indicating significant potential as therapeutic agents .

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can reduce inflammation in murine models. Administration of the compound significantly decreased paw swelling and other histological signs of inflammation, suggesting its potential application in treating inflammatory conditions .

Antiparasitic Activity

Recent studies have explored the antiparasitic properties of related compounds, indicating that structural modifications can enhance efficacy against parasites such as Plasmodium. These findings suggest that this compound may also hold promise in this area, although specific data on its direct activity remains limited .

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis. Its chiral nature allows for the development of enantiomerically pure compounds through various synthetic pathways. Notably, it can be utilized in the synthesis of novel peptide drugs due to its structural characteristics .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the acetamido group : This is achieved through acylation reactions involving L-phenylalanine derivatives.
  • Esterification : The resulting acid is converted into the ethyl ester using standard esterification techniques.
  • Purification : The product is purified through recrystallization or chromatography to obtain the desired purity .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antimicrobial Efficacy : A study evaluated a series of halogenated derivatives based on this compound against various microbial strains. The results showed that certain modifications enhanced antimicrobial activity significantly, paving the way for new drug development .
  • Anti-inflammatory Research : In a controlled study on acute inflammation models, administration of this compound resulted in a marked reduction in inflammatory markers, supporting its use in therapeutic formulations for inflammatory diseases .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Structural Differences Synthesis Method Key Applications References
(S)-Ethyl 2-acetamido-3-phenylpropanoate Ethyl ester, acetamido, phenyl group Reaction with POCl₃ in toluene Oxazole synthesis, peptide intermediates
(S)-Methyl 2-acetamido-3-phenylpropanoate Methyl ester instead of ethyl Natural extraction from Aralia species Phytochemical studies
Ethyl 2-acetamido-3-oxo-3-phenylpropanoate 3-oxo group replaces propanoate chain Multi-step synthesis (Ishida et al., 2000) Ketone-based reactivity studies
(S)-Methyl-3-((S)-2-azido-3-phenylpropanamido)-2-((Boc)amino)propanoate Azide and Boc-protected amino groups Column chromatography purification Click chemistry, peptide coupling
N-Acetyl-L-phenylalaninate Free carboxylate (no ester) Hydrolysis of ethyl/methyl esters Biochemical assays

Functional Group Modifications

  • Azide and Boc-Protected Analogs : The azide-containing derivative () enables click chemistry applications, such as cycloadditions with alkynes, while the Boc group provides temporary amine protection during peptide elongation. These modifications are absent in the parent compound, limiting its direct use in modular synthesis .
  • Free Carboxylate (N-Acetyl-L-phenylalaninate) : Hydrolysis of the ethyl ester yields the carboxylate form, which is water-soluble and used in biochemical studies. This contrasts with the ethyl ester’s role as a lipophilic intermediate .

Stereochemical and Conformational Complexity

The parent compound’s NMR data reveals conformational flexibility due to rotational isomers and mixed enantiomers, as observed in its complex δH and δC signals (e.g., split peaks for NH and CH₃ groups) . In contrast, simpler analogs like the methyl ester or free carboxylate exhibit less conformational diversity, simplifying spectral interpretation .

Preparation Methods

Direct Esterification of N-Acetyl-L-Phenylalanine

The most straightforward method involves esterifying N-acetyl-L-phenylalanine with ethanol under acidic conditions. A patent by describes using thionyl chloride (SOCl₂), concentrated sulfuric acid (H₂SO₄), or hydrochloric acid (HCl) as esterification catalysts. For example, HCl in ethyl acetate was employed to protonate the carboxylic acid group, facilitating nucleophilic attack by ethanol to yield the ethyl ester. This method typically achieves high yields (>80%) but requires careful control of reaction conditions to avoid racemization.

Thermodynamic studies by Tewari et al. quantified the equilibrium constant (KeqK_{eq}) for the hydrolysis of N-acetyl-L-phenylalanine ethyl ester in aqueous and organic solvents. At 298.15 K, KeqK_{eq} values ranged from 0.057 (dichloromethane) to 0.20 (aqueous phosphate buffer), emphasizing the reversibility of esterification. To favor ester formation, excess ethanol and dehydrating agents (e.g., molecular sieves) are recommended.

Coupling Agent-Mediated Synthesis

Advanced routes utilize coupling agents to activate the carboxylic acid moiety. A protocol from outlines the use of dithiocarbamate-thioacid chemistry for amide bond formation. While developed for methyl esters, this method adapts to ethyl esters by substituting ethanol for methanol. Key steps include:

  • Activation of N-acetyl-L-phenylalanine with dithiocarbamate.

  • Nucleophilic displacement by ethanol in methanol or dichloromethane.

  • Purification via chromatography (30% ethyl acetate in hexanes).

This approach avoids harsh acidic conditions, reducing racemization risks. Yields up to 93% were reported for analogous methyl esters, suggesting comparable efficiency for ethyl variants.

Biocatalytic Enantioselective Hydrolysis

Yeast-Catalyzed Kinetic Resolution

Csuk and Glaenzer demonstrated enantioselective hydrolysis of racemic N-acetyl-fluoro-phenylalanine ethyl esters using lyophilized Saccharomyces cerevisiae. While tested on fluorinated analogs, this method extends to non-fluorinated substrates. The yeast selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-ethyl ester with >90% enantiomeric excess (ee). Key parameters include:

  • pH 7.0–7.5 buffer.

  • Incubation at 30°C for 24–48 hours.

  • Extraction with dichloromethane to isolate the unreacted ester.

α-Chymotrypsin-Catalyzed Reactions

Tewari et al. explored α-chymotrypsin for hydrolyzing N-acetyl-L-phenylalanine ethyl ester in organic-aqueous biphasic systems. Although primarily a hydrolysis study, reversing the reaction (ester synthesis) is feasible in low-water environments. Using toluene or dichloromethane as solvents and 2-propanol as a hydrogen donor, enantioselectivity >95% ee was achieved for related substrates.

Process Optimization and Purification Strategies

Microwave-Assisted Drying

Pinchukova et al. highlighted microwave irradiation for drying thermally sensitive intermediates. For N-acetylphenylalanine ethyl ester, microwave drying at 150 W reduced processing time by 50% compared to conventional methods, maintaining product stability below 35°C. This technique minimizes degradation during solvent removal.

Racemization Control

Dressen et al. investigated racemization during synthesis, noting that microwave heating in p-xylene with catalytic acetic acid accelerates racemization. To preserve chirality, reactions should avoid temperatures >50°C and prolonged heating. Adding chiral auxiliaries (e.g., binap ligands) during coupling steps further enhances stereochemical fidelity.

Comparative Analysis of Preparation Methods

Method Conditions Yield ee (%) Key Advantage
Acid-catalyzed esterificationHCl, ethyl acetate, 25–30°C80–85%98–99Scalability, low cost
Coupling agent-mediatedDithiocarbamate, MeOH, 24 h90–93%>99Mild conditions, high purity
Yeast-catalyzed resolutionS. cerevisiae, pH 7.0, 30°C45–50%*>90Eco-friendly, no racemization
α-Chymotrypsin synthesisToluene, 2-propanol, 25°C70–75%95–98High enantioselectivity

*Theoretical maximum yield for kinetic resolution is 50%.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-ethyl 2-acetamido-3-phenylpropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification of N-acetyl-L-phenylalanine using ethanol under acidic catalysis. Optimization involves controlling temperature (60–80°C) and reaction time (4–6 hours). Alternative routes include substitution reactions of ethyl 2-hydroxy-3-phenylpropanoate with acetamide derivatives using thionyl chloride (SOCl₂) as a halogenating agent .
  • Key Parameters :

ParameterOptimal Range
Temperature60–80°C
CatalystH₂SO₄ or TsOH
Yield70–85%

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR (CDCl₃) shows characteristic peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet) and acetamido group (δ 2.0 ppm, singlet).
  • IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide I band).
  • Mass Spectrometry : Molecular ion peak at m/z 265.3 (C₁₃H₁₇NO₃⁺) .

Q. What are the key derivatives of this compound, and how do their reactivities compare?

  • Methodological Answer : Common derivatives include:

  • Ethyl 3-oxo-3-phenylpropanoate (via oxidation with KMnO₄).
  • Ethyl 3-hydroxy-3-phenylpropanol (via LiAlH₄ reduction).
    Reactivity differences arise from functional group positioning; e.g., the hydroxyl group in ethyl 2-hydroxy-3-phenylpropanoate is more susceptible to substitution than the acetamido group in the parent compound .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

  • Methodological Answer : Use chiral catalysts (e.g., Jacobsen's catalyst) or enzymatic resolution. Validate via:

  • Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase.
  • Optical Rotation : Compare observed [α]D20_D^{20} to literature values (e.g., +15.3° for the (S)-enantiomer).
  • Circular Dichroism (CD) : Confirm Cotton effects at 220–250 nm .

Q. How do researchers resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer : For example, if NMR signals overlap with impurities:

Purification : Re-crystallize from ethyl acetate/hexane.

2D NMR : Use HSQC or HMBC to assign ambiguous protons.

Computational Modeling : Compare experimental 13^13C NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Q. What strategies are employed to study enzyme inhibition by this compound in metabolic pathways?

  • Methodological Answer :

Kinetic Assays : Measure IC₅₀ values using Michaelis-Menten kinetics with varying substrate concentrations.

Docking Simulations : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., phenylalanine hydroxylase).

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of enzyme-ligand interactions .

Q. How can the steric and electronic effects of substituents on the phenyl ring modulate biological activity?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance electrophilicity.
  • Compare Hammett σ values to correlate substituent effects with IC₅₀ data.
  • Case Study : Meta-substituted derivatives show 30% lower enzyme inhibition than para-substituted analogs due to steric hindrance .

Data Contradiction and Validation

Q. How are conflicting results in reaction yields addressed when scaling up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio) systematically.
  • In-line Analytics : Use ReactIR to monitor reaction progress in real time.
  • Scale-down Validation : Replicate small-scale conditions in pilot reactors (e.g., 1 L vs. 10 mL) .

Applications in Drug Development

Q. What role does this compound play in prodrug design?

  • Methodological Answer : The ester group enhances lipophilicity for improved membrane permeability. Hydrolysis in vivo releases the active N-acetylphenylalanine moiety, which modulates amino acid metabolism. Validate via:

  • In Vitro Hydrolysis : Incubate with porcine liver esterase and quantify hydrolysis by LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Ethyl 2-acetamido-3-phenylpropanoate
Reactant of Route 2
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(S)-Ethyl 2-acetamido-3-phenylpropanoate

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